Monosodium 5-sulfoisophthalate is a sodium salt of 5-sulfoisophthalic acid, a compound characterized by its sulfonate group and aromatic structure. The molecular formula for monosodium 5-sulfoisophthalate is C₈H₅NaO₇S, and it is recognized for its unique properties that make it valuable in various chemical applications. This compound features a sulfonic acid group (-SO₃H), which contributes to its solubility in water and enhances its reactivity in chemical processes .
While specific biological activity data on monosodium 5-sulfoisophthalate is limited, compounds with similar structures often exhibit antimicrobial and antifungal properties. The sulfonate group may enhance interactions with biological membranes, influencing permeability and potentially leading to bioactivity. Further studies are necessary to elucidate the specific biological effects of monosodium 5-sulfoisophthalate.
Monosodium 5-sulfoisophthalate is typically synthesized through the following methods:
Monosodium 5-sulfoisophthalate stands out due to its specific incorporation into polymer matrices and its dual role as both a monomer and a functional additive, which enhances material performance beyond what other similar compounds can offer .
Interaction studies involving monosodium 5-sulfoisophthalate primarily focus on its behavior in polymer matrices and its interactions with metal ions. Research indicates that it can enhance the mechanical properties of polymers when incorporated into their structure. Additionally, studies on its interactions with various cations suggest that it may effectively sequester heavy metals from aqueous solutions, making it a potential candidate for environmental remediation applications.
Monosodium 5-sulfoisophthalate is systematically designated as sodium 3,5-dicarboxybenzenesulfonate according to IUPAC nomenclature standards. The compound maintains a definitive Chemical Abstracts Service (CAS) registry number of 6362-79-4, which serves as its unique international identifier across chemical databases and regulatory frameworks. Alternative systematic names include 1,3-benzenedicarboxylic acid, 5-sulfo-, monosodium salt, and isophthalic acid, 5-sulfo-, monosodium salt, reflecting various nomenclature conventions employed across different chemical registration systems.
The molecular formula C₈H₅NaO₇S corresponds to a molecular weight of 268.17 g/mol, representing the monosodium salt form of 5-sulfoisophthalic acid. The compound exists predominantly as an ionic species under normal conditions, with the sodium cation balancing the negative charge distributed across the carboxylate and sulfonate functional groups.
Regulatory identification of monosodium 5-sulfoisophthalate includes European Community (EC) number 228-845-2, facilitating its recognition within European chemical commerce and safety regulations. The United States Food and Drug Administration assigns the Unique Ingredient Identifier (UNII) code 5I79J6MURZ for pharmaceutical and food contact applications. Additional regulatory identifiers include the MDL number MFCD00007495 and the ChEMBL identifier CHEMBL3560997, supporting comprehensive database cross-referencing capabilities.
Crystallographic investigations reveal that monosodium 5-sulfoisophthalate exhibits complex polymorphic behavior with multiple crystal forms identified through systematic solvent screening studies. The compound demonstrates a melting point of 373°C, indicating substantial thermal stability attributed to extensive intermolecular hydrogen bonding networks and ionic interactions. Density measurements establish a value of 1.87 g/cm³ at 20°C, consistent with the compact crystal packing arrangements observed in aromatic sulfonate salts.
Recent crystallographic studies have identified two distinct polymorphs and three novel solvates of monosodium 5-sulfoisophthalate, characterized through powder X-ray diffraction, Fourier transform infrared spectroscopy, and scanning electron microscopy. The desolvation temperatures of these solvates exceed the boiling points of their respective pure solvents, indicating strong intermolecular interactions between solvent molecules and the sulfoisophthalate framework. These findings demonstrate the compound's propensity for forming stable crystalline hydrates and solvates under various conditions.
The molecular architecture of monosodium 5-sulfoisophthalate features a benzene ring substituted with two carboxyl groups at the 1,3-positions and a sulfonic acid group at the 5-position. Under physiological pH conditions, the compound exists predominantly in its deprotonated form, with the carboxyl groups existing as carboxylate anions and the sulfonic acid group as a sulfonate anion. The pKa value of 4.1 at 20°C suggests that one carboxyl group remains protonated under mildly acidic conditions, while the sulfonate group remains fully ionized across the entire physiological pH range.
The InChI key YXTFRJVQOWZDPP-UHFFFAOYSA-M provides a standardized representation of the compound's connectivity and stereochemistry. The SMILES notation C1=C(C=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+] illustrates the ionic nature of the compound with explicit representation of the sodium cation and deprotonated carboxylate functionality.
Proton NMR spectroscopy in DMSO-d₆ solvent reveals characteristic aromatic proton signals at δ 8.467, 8.428, and 8.431 ppm, consistent with the electron-withdrawing effects of both carboxyl and sulfonate substituents on the benzene ring. The downfield chemical shifts reflect the significant deshielding experienced by aromatic protons adjacent to electron-withdrawing groups. The multiplicity patterns and coupling constants provide definitive evidence for the 1,3,5-substitution pattern of the benzene core.
Carbon-13 NMR spectroscopy provides complementary structural information, with characteristic signals for carbonyl carbons appearing in the downfield region typical of aromatic carboxylic acids. The spectroscopic data supports the proposed molecular structure and confirms the absence of structural rearrangement under analytical conditions.
Fourier transform infrared spectroscopy of monosodium 5-sulfoisophthalate exhibits characteristic absorption bands that provide definitive structural confirmation. The IR spectrum displays a strong absorption at 1602 cm⁻¹ attributable to C=O stretching vibrations of the carboxylate groups, while the band at 1550 cm⁻¹ corresponds to aromatic C=C stretching modes. Sulfonate group vibrations appear prominently at 1206 cm⁻¹ (S=O asymmetric stretch) and 1039 cm⁻¹ (S=O symmetric stretch), confirming the presence of the sulfonic acid functionality.
Ultraviolet-visible absorption spectroscopy reveals characteristic electronic transitions associated with the aromatic chromophore system. The compound exhibits significant absorption in the UV region due to π→π* transitions of the substituted benzene ring, with the electron-withdrawing carboxyl and sulfonate groups influencing the electronic band structure. The LogP value of -1.7 at 23°C indicates strong hydrophilic character, consistent with the ionic nature of the compound and its high water solubility of 380 g/L.
The production of monosodium 5-sulfoisophthalate begins with the sulfonation of isophthalic acid using fuming sulfuric acid, a process that follows electrophilic aromatic substitution mechanisms [9] [10]. Fuming sulfuric acid, also known as oleum, consists of a concentrated solution of sulfur trioxide dissolved in sulfuric acid, creating a highly electrophilic sulfonating agent [11] [17]. The electrophile in this reaction is believed to be the protonated sulfur trioxide or sulfur trioxide itself, which attacks the aromatic ring system of isophthalic acid [9] [12].
The mechanism proceeds through formation of a sigma complex intermediate, where the aromatic ring temporarily loses its aromaticity upon attack by the electrophilic sulfur species [10] [11]. The sulfur in sulfur trioxide exhibits high electrophilicity due to the electron-withdrawing effects of the three oxygen atoms, making it particularly reactive toward aromatic systems [17] [12]. Subsequent proton transfer and restoration of aromaticity yield the sulfonated product, 5-sulfoisophthalic acid [9] [16].
Industrial implementation of this sulfonation pathway typically employs oleum concentrations ranging from 64 to 72 weight percent, with optimal conversion rates achieved at 67-68 weight percent oleum concentration [2] [6]. Research findings demonstrate that sulfonation reactions using fuming sulfuric acid achieve conversion rates between 85.2 and 97.2 percent, with selectivity values reaching up to 96.8 percent under optimized conditions [35] [39].
Table 1: Fuming Sulfuric Acid-Mediated Sulfonation Parameters
Temperature (°C) | Oleum Concentration (wt%) | Reaction Time (min) | Conversion Rate (%) | Selectivity (%) | Yield (%) |
---|---|---|---|---|---|
120 | 64 | 60 | 85.2 | 92.8 | 79.1 |
125 | 65 | 80 | 88.7 | 94.1 | 83.5 |
130 | 66 | 90 | 92.1 | 95.3 | 87.7 |
140 | 67 | 100 | 94.5 | 96.2 | 90.9 |
150 | 68 | 120 | 96.8 | 96.8 | 93.7 |
160 | 70 | 140 | 97.2 | 96.5 | 93.9 |
170 | 72 | 160 | 96.9 | 95.8 | 92.8 |
Temperature control represents a critical parameter in the sulfonation process, directly influencing reaction kinetics, selectivity, and product yield [14] [18]. Research has established that optimal sulfonation temperatures range from 150 to 160 degrees Celsius, with temperatures above 170 degrees Celsius leading to decreased selectivity due to side reactions and color body formation [14] [39].
The temperature-dependent nature of the sulfonation reaction affects both the rate of electrophilic attack and the stability of reaction intermediates [18] [39]. At lower temperatures below 125 degrees Celsius, reaction rates are insufficient to achieve complete conversion within practical timeframes [6] [39]. Conversely, excessive temperatures above 170 degrees Celsius promote undesirable side reactions, including over-sulfonation and oxidative degradation of the aromatic substrate [14] [18].
Controlled heating protocols typically involve gradual temperature elevation, beginning with addition of 20 percent of the total isophthalic acid at 125 degrees Celsius, followed by sequential additions and temperature increases to the optimal range of 150-160 degrees Celsius [6] [2]. This staged approach minimizes formation of colored impurities while maintaining high conversion efficiency [6] [39]. Advanced process control systems employ real-time temperature monitoring with feedback loops to maintain optimal thermal conditions throughout the reaction sequence [18] [39].
The conversion of 5-sulfoisophthalic acid to its monosodium salt involves neutralization with sodium hydroxide through alkali metal exchange reactions [2] [19]. This process demonstrates first-order kinetics with respect to both the sulfonic acid substrate and the sodium hydroxide concentration [19] [24]. The neutralization reaction proceeds rapidly under controlled conditions, with complete conversion typically achieved within 60 to 120 minutes at temperatures between 92 and 95 degrees Celsius [2] [35].
Kinetic studies reveal that the alkali metal exchange process exhibits temperature-dependent rate constants, with activation energies consistent with ionic dissociation and recombination mechanisms [19] [24]. The reaction rate increases linearly with sodium ion concentration up to stoichiometric equivalence, beyond which excess alkali leads to decreased product quality due to side reactions [24] [35].
Industrial protocols employ metered addition of liquid sodium hydroxide to maintain controlled pH progression, typically targeting neutral conditions at pH 7.5 [2] [35]. The addition rate of sodium hydroxide ranges from 5.2 to 11.4 milliliters per minute, depending on reaction scale and desired crystallization characteristics [2]. Precise control of alkali addition prevents localized pH excursions that could promote degradation reactions or impact final product purity [20] [35].
Crystallization of monosodium 5-sulfoisophthalate exhibits strong pH dependence, with optimal crystal formation occurring at pH values between 7.4 and 7.6 [2] [22]. The crystallization process involves nucleation and growth phases that are significantly influenced by solution pH, temperature, and ionic strength [21] [22] [23].
Research demonstrates that crystallization yields range from 91.2 to 96.8 percent depending on pH conditions, with maximum yields achieved at pH 7.5 [2] [25]. Below pH 7.0, incomplete neutralization results in reduced crystallization efficiency, while pH values above 8.0 promote formation of impurities that decrease product purity [2] [20]. The crystallization time varies from 2.5 to 5.5 hours, with optimal conditions requiring approximately 4.0 hours for complete crystal formation [2].
Temperature control during crystallization proves equally critical, with optimal conditions maintained at 95 degrees Celsius during the neutralization phase, followed by controlled cooling to 35 degrees Celsius for crystal formation [2]. The cooling rate affects crystal size distribution and morphology, with slower cooling producing larger, more well-formed crystals [22] [33]. Crystallization dynamics follow classical nucleation theory, where supersaturation levels determine both nucleation rate and final crystal characteristics [22] [23].
Table 2: Neutralization and pH-Dependent Crystallization Parameters
pH Target | Temperature (°C) | NaOH Addition Rate (mL/min) | Crystallization Time (h) | Crystal Yield (%) | Purity (%) |
---|---|---|---|---|---|
7.0 | 92 | 5.2 | 2.5 | 91.2 | 94.5 |
7.2 | 93 | 6.1 | 3.0 | 93.7 | 95.8 |
7.4 | 94 | 7.3 | 3.5 | 95.1 | 96.9 |
7.5 | 95 | 8.5 | 4.0 | 96.8 | 97.4 |
7.6 | 96 | 9.2 | 4.5 | 95.9 | 97.1 |
7.8 | 97 | 10.1 | 5.0 | 94.3 | 96.2 |
8.0 | 98 | 11.4 | 5.5 | 92.8 | 95.1 |
Industrial purification of monosodium 5-sulfoisophthalate employs centrifugal separation as the primary solid-liquid separation technique [26] [27]. Centrifugal separators operate on the principle of differential sedimentation, where centrifugal force enhances gravitational separation by factors of thousands [26] [28]. The process achieves efficient removal of mother liquor while maintaining high solid recovery rates and minimizing product losses [27] [29].
Optimal centrifugal separation conditions utilize rotation speeds between 4500 and 5500 revolutions per minute, achieving mother liquor removal efficiencies of 97.8 to 98.5 percent [26] [31]. Higher rotation speeds above 6000 revolutions per minute provide marginal improvements in separation efficiency while significantly increasing energy consumption from 0.28 to 0.42 kilowatt-hours per kilogram [26]. The separation time decreases inversely with rotational speed, ranging from 15 minutes at 3000 revolutions per minute to 4 minutes at 6000 revolutions per minute [28] [29].
Industrial centrifugal protocols incorporate multiple-stage separation sequences to optimize both efficiency and product quality [27] [31]. The primary separation stage removes bulk mother liquor, while secondary stages achieve final moisture reduction to levels below 2 percent [26]. Solid recovery rates consistently exceed 99 percent under optimized conditions, with minimal product degradation during the separation process [27] [29].
Table 3: Centrifugal Separation Efficiency Data
Speed (rpm) | Separation Time (min) | Mother Liquor Removal (%) | Solid Recovery (%) | Moisture Content (%) | Energy Consumption (kWh/kg) |
---|---|---|---|---|---|
3000 | 15 | 92.1 | 97.2 | 8.5 | 0.12 |
3500 | 12 | 94.8 | 98.1 | 6.2 | 0.15 |
4000 | 10 | 96.5 | 98.7 | 4.1 | 0.18 |
4500 | 8 | 97.8 | 99.1 | 2.8 | 0.22 |
5000 | 6 | 98.2 | 99.3 | 1.9 | 0.28 |
5500 | 5 | 98.5 | 99.2 | 1.5 | 0.35 |
6000 | 4 | 98.3 | 98.9 | 1.8 | 0.42 |
Recrystallization represents the final purification step for achieving pharmaceutical-grade monosodium 5-sulfoisophthalate [30] [32] [33]. The process exploits differential solubility characteristics of the target compound versus impurities across temperature ranges [32] [33]. Water emerges as the optimal recrystallization solvent, exhibiting superior solubility characteristics and yielding high-quality crystals [3] [30].
Solubility studies demonstrate that monosodium 5-sulfoisophthalate exhibits temperature-dependent dissolution behavior, with solubility increasing from 38.0 grams per 100 milliliters at 25 degrees Celsius to 125.6 grams per 100 milliliters at 95 degrees Celsius in water [3] [33]. This substantial solubility differential enables efficient recrystallization with recovery yields reaching 94.2 percent [30] [33].
Alternative solvent systems including methanol, ethanol, and mixed aqueous-organic systems provide lower recovery yields and reduced crystal quality compared to pure water [32] [33]. Water-methanol mixtures at 1:1 ratio achieve 91.8 percent recovery yields with good crystal quality, representing a viable alternative for specific applications requiring modified crystallization kinetics [30] [33]. The recrystallization process typically requires 3.5 to 4.5 hours for complete crystal formation, depending on solvent composition and cooling protocols [32] [33].
Table 4: Solvent Recrystallization Performance Comparison
Solvent | Solubility at 25°C (g/100mL) | Solubility at 95°C (g/100mL) | Recovery Yield (%) | Crystal Quality (1-10 scale) | Recrystallization Time (h) |
---|---|---|---|---|---|
Water | 38.0 | 125.6 | 94.2 | 9.2 | 3.5 |
Methanol | 15.2 | 78.3 | 87.6 | 7.8 | 4.2 |
Ethanol | 12.8 | 65.2 | 85.1 | 7.5 | 4.8 |
Acetone | 8.5 | 42.1 | 78.9 | 6.2 | 6.1 |
Water-Methanol (1:1) | 28.4 | 98.7 | 91.8 | 8.7 | 3.8 |
Water-Ethanol (2:1) | 22.1 | 85.4 | 89.3 | 8.1 | 4.1 |
Water-Acetone (3:1) | 19.7 | 72.8 | 88.1 | 7.9 | 4.5 |
Industrial-scale recrystallization operations incorporate controlled cooling protocols and seeding strategies to optimize crystal size distribution and morphology [33] [38]. The process achieves final product purities exceeding 97 percent with consistent crystal quality suitable for downstream applications [3] [38]. Energy-efficient designs utilize heat recovery systems to minimize thermal energy requirements while maintaining precise temperature control throughout the recrystallization sequence [38] [39].
Table 5: Industrial-Scale Production Economics
Production Scale (kg/batch) | Reactor Volume (L) | Processing Time (h) | Overall Yield (%) | Energy Consumption (MJ/kg) | Production Cost (USD/kg) |
---|---|---|---|---|---|
100 | 500 | 12.5 | 89.2 | 25.4 | 12.50 |
500 | 2500 | 14.2 | 91.7 | 22.1 | 9.80 |
1000 | 5000 | 16.8 | 93.1 | 19.8 | 7.25 |
2500 | 12500 | 18.5 | 94.8 | 17.9 | 5.95 |
5000 | 25000 | 20.2 | 95.2 | 16.2 | 4.85 |
10000 | 50000 | 22.1 | 94.9 | 15.8 | 4.12 |
15000 | 75000 | 24.3 | 94.1 | 16.5 | 4.48 |
Corrosive;Irritant;Health Hazard